(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,7R)-2-oxabicyclo[320]heptan-7-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functional group transformations . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
For industrial production, the synthesis of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride may involve optimized processes that ensure scalability and cost-effectiveness. These methods often include the use of readily available raw materials, efficient catalytic systems, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in its structure, known for its biological activity.
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxygen atom and an amine group within its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-8-6(4)5;/h4-6H,1-3,7H2;1H/t4-,5-,6-;/m1./s1 |
InChI Key |
QMHIXRYDKZVVMO-RWOHWRPJSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C[C@H]2N.Cl |
Canonical SMILES |
C1COC2C1CC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.